![molecular formula C6H7NO2 B2524285 4-Azaspiro[2.4]heptane-5,7-dione CAS No. 2016226-73-4](/img/structure/B2524285.png)

4-Azaspiro[2.4]heptane-5,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

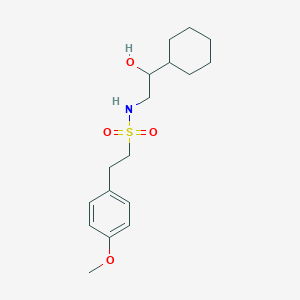

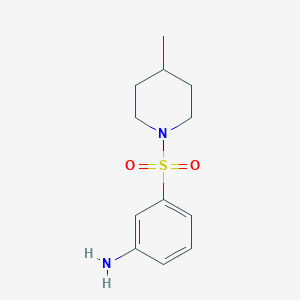

4-Azaspiro[2.4]heptane-5,7-dione, also known as ASHD, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. ASHD has a unique chemical structure that makes it an attractive candidate for drug development.

科学的研究の応用

Application in Lipophilicity Modulation

4-Azaspiro compounds, such as azaspiro[3.3]heptanes, have been analyzed for their role in modifying lipophilicity in medicinal chemistry. Interestingly, the introduction of a spirocyclic center in these compounds can decrease the lipophilicity (measured as logD 7.4) compared to more conventional heterocycles like morpholines, piperidines, and piperazines. This alteration in lipophilicity can be attributed to changes in basicity brought about by the addition of a spirocyclic center, although the specific impact varies with different structural modifications. Despite these properties, azaspiro[3.3]heptanes may not always serve as suitable bioisosteres for morpholines, piperidines, and piperazines due to significant changes in molecular geometry when not used as terminal groups (Degorce, Bodnarchuk, & Scott, 2019).

Role in Antibacterial and Antitumor Activities

4-Azaspiro compounds have been explored for their antibacterial and antitumor potentials. Specifically, certain derivatives have demonstrated potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical strains. They have also shown promise in vivo for treating murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013). Furthermore, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have exhibited significant anticancer activity against various human cancer cell lines, indicating potential as therapeutic agents (Yang et al., 2019).

Contributions to Drug Design

In the realm of drug design, 4-Azaspiro compounds contribute significantly. They have been integrated into the structural design of selective inhibitors, such as dopamine D3 receptor (D3R) antagonists. These compounds have been characterized for their selectivity, pharmacokinetic properties, and potential for development based on favorable profiles in toxicological and other preliminary studies (Micheli et al., 2016). Additionally, the diversity-oriented synthesis of azaspirocycles provides a platform for the rapid generation of functionally diverse molecules, further enriching the drug discovery process by offering a range of novel and relevant scaffolds (Wipf, Stephenson, & Walczak, 2004).

特性

IUPAC Name |

4-azaspiro[2.4]heptane-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNPJWLDVNQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)